Cas no 88369-50-0 (Acetamide, 2-bromo-N-(2-bromophenyl)-)

2-Bromo-N-(2-bromophenyl)acetamide is a brominated acetamide derivative characterized by its distinct molecular structure, featuring two bromine substituents on the aromatic and acetamide groups. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for constructing more complex molecules. Its key advantages include high reactivity due to the presence of bromine atoms, enabling selective functionalization in cross-coupling reactions and nucleophilic substitutions. The compound’s stability under standard conditions ensures consistent performance in synthetic applications. Its well-defined structure and purity make it a reliable reagent for researchers working on heterocyclic chemistry, agrochemicals, and medicinal chemistry projects. Proper handling is advised due to its potential reactivity.
Acetamide, 2-bromo-N-(2-bromophenyl)- structure
88369-50-0 structure
Product Name:Acetamide, 2-bromo-N-(2-bromophenyl)-
CAS No:88369-50-0
MF:C8H7Br2NO
MW:292.955280542374
CID:635122
PubChem ID:13143822
Update Time:2025-11-02

Acetamide, 2-bromo-N-(2-bromophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-bromo-N-(2-bromophenyl)-
    • 2-Bromo-N-(2-bromophenyl)acetamide
    • 88369-50-0
    • DTXSID60521584
    • JPEAJCARLBYXND-UHFFFAOYSA-N
    • SCHEMBL5360905
    • AKOS005348475
    • Inchi: 1S/C8H7Br2NO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12)
    • InChI Key: JPEAJCARLBYXND-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1NC(CBr)=O

Computed Properties

  • Exact Mass: 292.88739g/mol
  • Monoisotopic Mass: 290.88944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.1Ų

Acetamide, 2-bromo-N-(2-bromophenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1633710-1g
2-Bromo-N-(2-bromophenyl)acetamide
88369-50-0 98%
1g
¥5076.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1633710-5g
2-Bromo-N-(2-bromophenyl)acetamide
88369-50-0 98%
5g
¥25372.00 2024-04-27

Acetamide, 2-bromo-N-(2-bromophenyl)- Related Literature

Additional information on Acetamide, 2-bromo-N-(2-bromophenyl)-

Comprehensive Guide to Acetamide, 2-bromo-N-(2-bromophenyl)- (CAS No. 88369-50-0): Properties, Applications, and Industry Insights

Acetamide, 2-bromo-N-(2-bromophenyl)- (CAS No. 88369-50-0) is a specialized organic compound that has garnered significant attention in the chemical and pharmaceutical industries. This brominated acetamide derivative is known for its unique molecular structure, which features two bromine atoms strategically positioned to enhance its reactivity and utility in various synthetic applications. Researchers and industry professionals frequently search for 2-bromo-N-(2-bromophenyl)acetamide uses and CAS 88369-50-0 suppliers, reflecting its growing importance in advanced chemical synthesis.

The compound's molecular formula, C8H7Br2NO, highlights its bromine-rich composition, which contributes to its versatility in organic reactions. One of the most searched queries related to this compound is "synthesis of 2-bromo-N-(2-bromophenyl)acetamide", as it serves as a key intermediate in the production of more complex molecules. Its solid-state properties, including a defined melting point and moderate solubility in organic solvents, make it a reliable choice for laboratory and industrial applications.

In recent years, the demand for Acetamide, 2-bromo-N-(2-bromophenyl)- has surged due to its role in pharmaceutical research. The compound is often utilized in the development of novel drug candidates, particularly those targeting neurological and inflammatory conditions. Searches for pharmaceutical applications of brominated acetamides have increased, underscoring the compound's relevance in modern medicine. Additionally, its use in agrochemical formulations has been explored, with researchers investigating its potential as a precursor for crop protection agents.

From an industrial perspective, CAS 88369-50-0 is valued for its stability and reactivity under controlled conditions. Manufacturers and suppliers often highlight its purity levels, typically exceeding 98%, to meet the stringent requirements of high-end applications. The compound's compatibility with various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, makes it a favorite among synthetic chemists. This has led to a rise in searches for 2-bromo-N-(2-bromophenyl)acetamide cross-coupling reactions, reflecting its utility in complex molecular constructions.

Environmental and safety considerations are also critical when handling Acetamide, 2-bromo-N-(2-bromophenyl)-. While the compound is not classified under stringent regulatory categories, proper storage and handling protocols are essential to ensure workplace safety. Industry professionals often search for safe handling of brominated acetamides and CAS 88369-50-0 MSDS to adhere to best practices. The compound's stability under ambient conditions, coupled with its low volatility, contributes to its manageable risk profile in controlled environments.

The market dynamics surrounding Acetamide, 2-bromo-N-(2-bromophenyl)- reveal a steady growth trajectory, driven by its expanding applications in research and development. Suppliers and distributors frequently update their catalogs to include this compound, responding to the increasing demand from academic institutions and pharmaceutical companies. Searches for buy 2-bromo-N-(2-bromophenyl)acetamide and CAS 88369-50-0 price trends indicate a robust market interest, with prices reflecting its specialized nature and limited production scale.

Innovations in synthetic methodologies have further enhanced the appeal of Acetamide, 2-bromo-N-(2-bromophenyl)-. Recent studies have explored its use in green chemistry approaches, aiming to reduce the environmental impact of brominated compound synthesis. Queries such as sustainable synthesis of bromoacetamides and eco-friendly bromination techniques are becoming more prevalent, aligning with global trends toward sustainable chemical production. These advancements position the compound as a candidate for future-oriented chemical processes.

In summary, Acetamide, 2-bromo-N-(2-bromophenyl)- (CAS No. 88369-50-0) stands out as a multifaceted compound with significant applications in pharmaceuticals, agrochemicals, and advanced material science. Its unique bromination pattern and synthetic versatility make it a valuable asset in modern chemistry. As research continues to uncover new uses and improved synthesis methods, the compound's role in scientific and industrial advancements is expected to grow, solidifying its position as a key player in specialized chemical markets.

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